6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole
CAS No.: 442535-52-6
Cat. No.: VC4976372
Molecular Formula: C13H12N2OS
Molecular Weight: 244.31
* For research use only. Not for human or veterinary use.
![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole - 442535-52-6](/images/structure/VC4976372.png)
Specification
CAS No. | 442535-52-6 |
---|---|
Molecular Formula | C13H12N2OS |
Molecular Weight | 244.31 |
IUPAC Name | 6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole |
Standard InChI | InChI=1S/C13H12N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-15-7-8-17-13(15)14-12/h3-9H,2H2,1H3 |
Standard InChI Key | AYSNFNKFCKHWIL-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 6-(4-ethoxyphenyl)imidazo[2,1-b] thiazole, reflects its bicyclic system comprising imidazole and thiazole rings fused at the 2,1-b position. The 4-ethoxyphenyl substituent at the 6-position introduces aromaticity and electron-donating effects, influencing its reactivity and interactions. Key structural features include:
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Imidazole ring: A five-membered ring with two nitrogen atoms at positions 1 and 3.
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Thiazole ring: A five-membered ring containing sulfur and nitrogen at positions 1 and 3.
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4-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (-OCHCH) group at the para position .
The compound’s stereochemistry is achiral, as confirmed by its InChIKey (AYSNFNKFCKHWIL-UHFFFAOYSA-N), which encodes no stereochemical descriptors.
Table 1: Physicochemical Properties of 6-(4-Ethoxyphenyl)imidazo[2,1-b] thiazole
Property | Value | Source |
---|---|---|
CAS Number | 442535-52-6 (Vulcanchem), 17954-38-0 (Parchem) | |
Molecular Formula | ||
Molecular Weight | 244.31 g/mol | |
SMILES | CCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
logP | Not reported | – |
Note: Discrepancies in CAS numbers between sources suggest potential registry variations or reporting errors, necessitating verification via analytical characterization.
Synthetic Methodologies
Compound | Target Activity (G/M Arrest %) | Tubulin Docking Score (kcal/mol) | Source |
---|---|---|---|
5 | 76.94 | -6.277 | |
7a | 56.33 | -6.656 | |
11e | 43.00 | -6.212 |
Comparative Analysis with Structural Analogs
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